N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

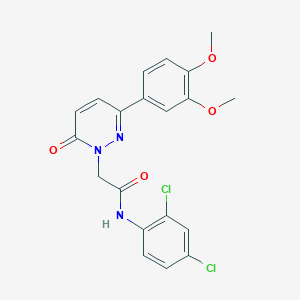

N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 2,4-dichlorophenyl group attached to the acetamide nitrogen and a 3,4-dimethoxyphenyl-substituted pyridazinone core. The compound’s structure combines electron-withdrawing chlorine atoms and electron-donating methoxy groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C20H17Cl2N3O4 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C20H17Cl2N3O4/c1-28-17-7-3-12(9-18(17)29-2)15-6-8-20(27)25(24-15)11-19(26)23-16-5-4-13(21)10-14(16)22/h3-10H,11H2,1-2H3,(H,23,26) |

InChI Key |

FMARZQMKQMKPFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline and 3,4-dimethoxybenzaldehyde. The key steps may involve:

- Formation of an intermediate Schiff base by reacting 2,4-dichloroaniline with 3,4-dimethoxybenzaldehyde.

- Cyclization of the Schiff base to form the pyridazinone ring.

- Acetylation of the pyridazinone derivative to obtain the final product.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations:

- Pyridazinone vs.

- ). Methoxy Groups: Improve solubility and hydrogen-bonding capacity (e.g., target compound vs. ). Sulfonyl/Sulfanyl Groups: Influence solubility and redox properties ().

Key Observations:

Spectroscopic and Analytical Data

Key Observations:

- The target compound’s IR and NMR profiles align with pyridazinone-based acetamides, showing characteristic C=O and aromatic stretches.

- Substituents like cyano () or thioether () introduce distinct spectroscopic signatures (e.g., CN stretch at 2221 cm⁻¹).

Biological Activity

N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

- Dichlorophenyl group : Imparts unique electronic properties.

- Pyridazinone moiety : Known for its biological activity.

- Acetamide functional group : Enhances solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 392.28 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown efficacy against several cancer cell lines. For instance, studies have reported its ability to inhibit cell proliferation and induce apoptosis in human cancer cells.

- Antimicrobial Activity : Preliminary assays suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, demonstrating the ability to reduce inflammation in vitro.

The biological effects of this compound are primarily attributed to its interaction with specific biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It potentially affects pathways related to inflammation and apoptosis, leading to reduced tumor growth and inflammatory responses.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Anticancer Study :

- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value in the low micromolar range. Apoptotic markers were significantly elevated in treated cells compared to controls .

-

Antimicrobial Evaluation :

- In vitro tests showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential as a therapeutic agent .

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound led to a significant reduction in edema compared to untreated controls. Histological analysis revealed decreased inflammatory cell infiltration in tissues .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,5-Dichlorophenyl)acetamide | Contains dichlorophenyl group | Antimicrobial |

| 4-Aminoantipyrine Derivatives | Similar core structure | Anti-inflammatory |

| Pyridazinone Derivatives | Shares pyridazinone core | Anticancer properties |

This table highlights how the specific combination of functional groups in this compound contributes to its diverse biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.